molecular formula C27H28N2O4 B7982093 Asperglaucide

Asperglaucide

Cat. No. B7982093
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperglaucide is a natural product found in Euphorbia fischeriana, Dendroviguiera sylvatica, and other organisms with data available.

Scientific Research Applications

  • Microbial Application in Agriculture : Microorganisms, including various species of Aspergillus, are used to promote sustainable development in agriculture. For instance, certain strains of Aspergillus have been shown to increase the photosynthetic rate, nutrient uptake, biomass production, and grain yield in rice plants (Nascente et al., 2016).

  • Genetic Engineering and Biotechnology : Aspergillus species, due to their genetic diversity, are extensively used in genetic engineering for the production of heterologous proteins and secondary metabolites, important for various biotechnological applications (Lubertozzi & Keasling, 2009).

  • Antifungal Applications : Some studies focus on the antifungal properties of various substances against Aspergillus species. For example, Perilla frutescens essential oil has shown potential as an antifungal agent against Aspergillus flavus (Hu et al., 2020).

  • Azole Resistance in Aspergillus : Research has identified the issue of azole resistance in Aspergillus species, which is crucial for managing diseases caused by these fungi. The use of azole fungicides in the environment could be a contributing factor to this resistance, posing a challenge in both environmental and medical contexts (Verweij et al., 2020).

  • Fungicide-Induced Resistance : The development of resistance to medical triazoles in Aspergillus fumigatus, possibly through exposure to triazole fungicides, has been a topic of investigation. This research highlights the complexities of using fungicides and their potential long-term impacts on fungal resistance (Snelders et al., 2012).

  • Plant Disease Control : Aspergillus species have been studied for their potential in biocontrol of plant diseases. For example, Trichoderma asperellum, a species closely related to Aspergillus, has shown promise in controlling diseases in crops such as wheat and cacao (Pittner et al., 2019; Tondje et al., 2007).

  • Antifungal Nanotechnology : Nanotechnology, such as silver nanoparticles, has been explored for its efficacy against toxigenic species of Aspergillus, offering a novel approach in antifungal treatments (Bocate et al., 2019).

properties

IUPAC Name

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAURMDJZOGHU-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56121-42-7
Record name Aurantiamide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56121-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurantiamide acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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